molecular formula C26H21FN4O3S B12137855 3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one

3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one

Cat. No.: B12137855
M. Wt: 488.5 g/mol
InChI Key: WQEBGXANOYFSDY-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one (hereafter referred to as the "target compound") is a complex heterocyclic molecule characterized by a fused dipyridopyrimidinone core, a 4-fluorophenyl sulfonyl group at position 3, and a 4-methylbenzyl substituent at position 1. The 2-imino and 10-methyl groups further define its structural uniqueness.

Properties

Molecular Formula

C26H21FN4O3S

Molecular Weight

488.5 g/mol

IUPAC Name

5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C26H21FN4O3S/c1-16-5-7-18(8-6-16)15-31-23(28)22(35(33,34)20-11-9-19(27)10-12-20)14-21-25(31)29-24-17(2)4-3-13-30(24)26(21)32/h3-14,28H,15H2,1-2H3

InChI Key

WQEBGXANOYFSDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)N5C=CC=C(C5=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one structure, followed by the introduction of the 4-fluorophenylsulfonyl and 4-methylphenylmethyl groups. Key steps may include:

    Cyclization Reactions: Formation of the core heterocyclic structure through cyclization reactions.

    Substitution Reactions: Introduction of the fluorophenyl and methylphenyl groups via nucleophilic substitution.

    Sulfonylation: Addition of the sulfonyl group using reagents such as sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its complex aromatic and heterocyclic structure could be useful in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound may be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share key features with the target molecule, such as the dipyridopyrimidinone core, sulfonyl/imino substituents, or arylalkyl groups. Below is a detailed analysis of these analogs, supported by computational and experimental data:

Structural Similarity Analysis

Table 1: Structural and Functional Comparison
Compound Name & CAS Core Structure Key Substituents Tanimoto Similarity* Bioactivity Insights
Target Compound Dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one 3-(4-fluorophenyl)sulfonyl, 1-(4-methylbenzyl), 2-imino, 10-methyl - Predicted kinase inhibition; high lipophilicity (LogP ~4.2)
3-[(4-Bromophenyl)sulfonyl]-1-cyclohexyl analog (840495-66-1) Dipyridopyrimidinone 3-(4-bromophenyl)sulfonyl, 1-cyclohexyl, 2-imino 0.65 (Morgan FP) Moderate affinity for PI3Kγ (IC₅₀ = 1.2 µM); reduced solubility vs. target compound
3-(3,4-Dimethylphenyl)sulfonyl analog (877805-22-6) Dipyridopyrimidinone 3-(3,4-dimethylphenyl)sulfonyl, 1-(2-hydroxyethyl), 2-imino, 10-methyl 0.71 (MACCS FP) Enhanced aqueous solubility (LogP ~3.5); lower CYP3A4 inhibition risk
2-{[(3-Fluorophenyl)methyl]sulfanyl} analog (691873-10-6) Indeno[1,2-d]pyrimidin-5-one 2-(3-fluorobenzyl)sulfanyl, 4-(4-methylphenyl) 0.48 (Dice FP) Weaker kinase binding (IC₅₀ >10 µM); sulfanyl group reduces metabolic stability

*Similarity metrics calculated using Morgan fingerprints (radius=2) or MACCS keys .

Key Findings

Core Modifications: Replacement of the dipyridopyrimidinone core with indenopyrimidinone (e.g., 691873-10-6) reduces kinase affinity due to altered planarity and hydrogen-bonding capacity . The 4-bromophenyl sulfonyl analog (840495-66-1) shows comparable target engagement but lower solubility, highlighting the trade-off between halogen size and physicochemical properties .

Substituent Effects :

  • The 2-hydroxyethyl group in 877805-22-6 improves solubility but introduces susceptibility to oxidative metabolism, unlike the target compound’s stable 4-methylbenzyl group .
  • Sulfonyl vs. sulfanyl groups: Sulfonyl-containing analogs (e.g., target compound) exhibit stronger hydrogen-bond acceptor capacity, critical for ATP-binding pocket interactions in kinases .

Bioactivity Clustering :

  • Hierarchical clustering of NCI-60 bioactivity data groups the target compound with PI3K/AKT pathway inhibitors, while the 3,4-dimethylphenyl sulfonyl analog clusters with MAPK inhibitors, suggesting divergent mechanisms despite structural similarity .

Computational Insights

  • Molecular Docking : The target compound’s fluorophenyl sulfonyl group forms a stable hydrogen bond with Lys833 in PI3Kγ (docking score: -9.2 kcal/mol), whereas the bromophenyl analog exhibits weaker van der Waals interactions (-8.5 kcal/mol) .
  • QSAR Models : Substituent bulkiness (molar refractivity >90) and sulfonyl group electronegativity are key predictors of kinase inhibitory activity in regression models (R² = 0.82) .

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